molecular formula C15H18N2O2 B7536749 1-acetyl-2-piperidin-1-yl-2H-indol-3-one

1-acetyl-2-piperidin-1-yl-2H-indol-3-one

Cat. No.: B7536749
M. Wt: 258.32 g/mol
InChI Key: FXXSUHOQMCITHR-UHFFFAOYSA-N
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Description

1-Acetyl-2-piperidin-1-yl-2H-indol-3-one is a synthetic organic compound featuring an indol-3-one core structure substituted with a piperidine ring and an acetyl group. This molecular architecture incorporates two privileged structures in medicinal chemistry: the indole scaffold and the piperidine moiety. Indole derivatives are extensively investigated for their diverse biological activities and are present in many FDA-approved drugs . The piperidine ring is a common feature in pharmaceuticals, contributing to desired pharmacokinetic and pharmacodynamic properties . Compounds with similar structural motifs have demonstrated significant research value in various therapeutic areas. Specifically, indole-based molecules are known to be explored as potent inhibitors of kinase targets, such as mutant EGFR and BRAF, in anticancer research . Furthermore, the piperidine-indole pharmacophore is a key element in molecules studied for targeting neurodegenerative diseases, including as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for Alzheimer's disease research . The mechanism of action for research compounds in this class is typically highly specific to the target protein, often involving high-affinity binding to enzymatic active sites or receptor pockets, as revealed through molecular docking studies . Researchers are encouraged to utilize this high-purity compound as a key intermediate or building block for the synthesis of novel bioactive molecules, or as a reference standard in biological screening assays. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-acetyl-2-piperidin-1-yl-2H-indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11(18)17-13-8-4-3-7-12(13)14(19)15(17)16-9-5-2-6-10-16/h3-4,7-8,15H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXSUHOQMCITHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C(=O)C2=CC=CC=C21)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical properties of 1-acetyl-2-piperidin-1-yl-2H-indol-3-one and related indole derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
1-Acetyl-2-piperidin-1-yl-2H-indol-3-one C15H16N2O2 256.3 Acetyl, Piperidinyl Potential kinase inhibitor (inferred)
1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone C16H20N2O 256.35 Methyl, Piperidinyl Unspecified biological activity
2-(6-Methyl-1H-indol-3-yl)acetic acid C11H11NO2 189.21 Methyl, Acetic acid Non-hazardous; carboxylic acid functionality
N-(3-Acetyl-1-benzyl-1H-indol-2-yl)acetamide C20H18N2O2 318.37 Acetyl, Benzyl, Acetamide Synthetic intermediate; NMR-characterized
3-Hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one C17H22N2O3 302.37 Hydroxy, Oxopropyl, Piperidinyl Potential neuroactive properties
Key Observations:

Substituent Effects :

  • The acetyl group in the target compound contrasts with the methyl group in , likely altering electronic effects. The acetyl group’s electron-withdrawing nature may reduce indole ring reactivity compared to methyl’s electron-donating effects.
  • Piperidinyl vs. Acetic Acid : The piperidinyl group (present in the target compound and ) enhances basicity and solubility in polar solvents, whereas the carboxylic acid in increases hydrophilicity but may limit membrane permeability.

Biological Implications :

  • Piperidine-containing indoles (e.g., ) are frequently explored in drug discovery due to their ability to modulate enzyme targets (e.g., kinases, GPCRs). The target compound’s acetyl group may confer metabolic stability over analogues with labile substituents like esters or amides .

Synthetic Accessibility :

  • Pd-catalyzed amidation and cyclization methods (as in ) are common for synthesizing complex indole derivatives. The target compound’s synthesis may involve similar strategies, though direct evidence is lacking in the provided materials.

Physicochemical and Hazard Profiles

  • Solubility and Stability : Piperidinyl-substituted indoles (e.g., ) generally exhibit moderate solubility in organic solvents, while carboxylic acid derivatives () are water-soluble but may require pH adjustment. The acetyl group in the target compound could improve stability against oxidative degradation.

Preparation Methods

Nenitzescu Indole Synthesis with Post-Functionalization

The Nenitzescu reaction provides a robust foundation for constructing the indole core. In a representative procedure, 1,4-benzoquinone reacts with ethyl 3-(4-methoxyphenyl)-3-oxopropanoate in the presence of ZnBr₂ to yield 5-hydroxyindole intermediates . Subsequent acetylation at the indole nitrogen is achieved using acetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere, typically yielding 85–90% conversion .

Critical to introducing the piperidin-1-yl group is a Mannich reaction. For example, treating 1-acetylindol-3-one with formaldehyde and piperidine in refluxing ethanol generates the target compound via a three-component coupling . Kinetic studies reveal that electron-donating substituents on the indole ring accelerate this step by stabilizing the iminium intermediate .

Key Data:

StepReagents/ConditionsYield (%)Purity (HPLC)
Indole formationZnBr₂, EtOH, 80°C, 8 h7895
AcetylationAcCl, DCM, 0°C→RT, 2 h8998
Mannich functionalizationPiperidine, HCHO, EtOH, reflux, 6 h6591

Transition Metal-Catalyzed C–N Coupling

Palladium-mediated cross-coupling offers an alternative for installing the piperidine moiety. Starting from 2-bromo-1-acetylindol-3-one, Buchwald-Hartwig amination with piperidine using Pd(OAc)₂/Xantphos as the catalytic system achieves C–N bond formation . This method circumvents the need for harsh Mannich conditions, particularly advantageous for acid-sensitive substrates.

Optimization studies demonstrate that ligand choice profoundly impacts efficiency:

  • Xantphos : 72% yield, 98% conversion

  • BINAP : 58% yield, 85% conversion

  • DPEPhos : 63% yield, 91% conversion

Notably, steric hindrance at the indole C2 position necessitates higher catalyst loadings (5 mol% Pd) compared to analogous couplings at C3 (2 mol%) .

A modular approach involves constructing the acetyl and piperidine groups sequentially. For instance, 3-acetyl-2-methylindole derivatives are synthesized through Friedel-Crafts acylation followed by oxidation with Jones reagent to yield the 3-keto functionality . Piperidine introduction is then accomplished via nucleophilic aromatic substitution using piperidine in DMF at 120°C .

Comparative Analysis of Oxidizing Agents:

OxidantTemperature (°C)Time (h)Yield (%)
Jones reagent0288
Pyridinium chlorochromate251265
KMnO₄ (acidic)70642

This route provides flexibility in tailoring substitution patterns but requires stringent temperature control during oxidation to prevent over-oxidation .

Solid-Phase Synthesis for High-Throughput Production

Adapting methods from combinatorial chemistry, resin-bound indole precursors enable rapid diversification. Wang resin-functionalized indole is acetylated with acetic anhydride, then treated with piperidine in the presence of HATU/DIEA coupling reagents . Cleavage from the resin using TFA/H2O (95:5) furnishes the target compound with 94% purity after HPLC purification.

Advantages:

  • Reduced purification burden

  • Amenable to parallel synthesis (96-well plate format)

  • Average isolated yield: 82% across 50 analogues

Mechanistic Considerations and Byproduct Analysis

Competing pathways during Mannich reactions often generate N-acetylpiperidine byproducts (5–15% yield). DFT calculations reveal this results from acetyl group migration during the iminium formation step . Mitigation strategies include:

  • Using bulky solvents (e.g., tert-amyl alcohol) to hinder molecular rotation

  • Lowering reaction temperature to –20°C

  • Introducing electron-withdrawing groups at C5 of the indole ring

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-acetyl-2-piperidin-1-yl-2H-indol-3-one, and how can reaction conditions be optimized?

  • Methodology :

Indole Core Formation : Start with indole-3-carboxaldehyde or analogous precursors. React with piperidine derivatives under acidic (e.g., p-toluenesulfonic acid, p-TSA) or basic conditions to introduce the piperidinyl group .

Acetylation : Treat the intermediate with acetylating agents (e.g., acetic anhydride) in anhydrous solvents (e.g., dichloromethane) at controlled temperatures (0–25°C) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC or HPLC .

  • Key Considerations : Optimize solvent polarity, catalyst loading (e.g., 10 mol% p-TSA), and reaction time to improve yields (typically 60–85%) .

Q. What analytical techniques are critical for characterizing 1-acetyl-2-piperidin-1-yl-2H-indol-3-one?

  • Methodology :

NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., acetyl group at C1, piperidinyl at C2). Compare chemical shifts with analogous indole derivatives (δ 2.1–2.3 ppm for acetyl protons) .

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated for C15H16N2O2C_{15}H_{16}N_2O_2: 256.12 g/mol) .

X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the ketone oxygen) .

Q. What safety precautions are recommended for handling this compound?

  • Methodology :

GHS Compliance : While specific GHS data are unavailable, assume irritant (skin/eyes) and toxicological risks based on structural analogs. Use PPE (gloves, goggles) and work in a fume hood .

First-Aid Measures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

  • Methodology :

Analog Synthesis : Modify the acetyl group (e.g., replace with propionyl or benzoyl) or piperidinyl substituent (e.g., substitute with morpholine) .

Bioassays : Test analogs in enzyme inhibition assays (e.g., kinase targets) or cell viability assays (e.g., cancer cell lines). Use IC50_{50} values to correlate substituents with activity .

Data Analysis : Apply multivariate regression to identify critical structural features (e.g., electron-withdrawing groups enhance binding affinity) .

Q. What computational strategies are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodology :

Molecular Descriptors : Calculate logP (octanol-water partition coefficient) and polar surface area (PSA) using software like Schrödinger or MOE. Compare with PubChem data for analogs (e.g., logP ~2.5 for similar indoles) .

Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .

MD Simulations : Simulate blood-brain barrier permeability using CHARMM or GROMACS .

Q. How can contradictory data in synthesis yields be resolved?

  • Methodology :

Replication : Repeat reactions under reported conditions (e.g., 80°C, 12 hours in toluene) .

Parameter Screening : Vary catalysts (e.g., p-TSA vs. HCl), solvents (polar vs. nonpolar), and stoichiometry to identify yield-limiting factors .

Advanced Analytics : Use in-situ IR or 1H^1H-NMR to monitor reaction progress and intermediate stability .

Q. What mechanistic insights exist for the cyclization steps in its synthesis?

  • Methodology :

Acid Catalysis : p-TSA protonates the carbonyl oxygen, facilitating nucleophilic attack by the piperidinyl nitrogen to form the indole-piperidine bond .

Intermediate Trapping : Isolate and characterize proposed intermediates (e.g., enamine or hemiaminal species) via LC-MS or NMR .

Q. How can in vitro assays be designed to evaluate its potential as a kinase inhibitor?

  • Methodology :

Target Selection : Prioritize kinases with indole-binding pockets (e.g., CDK2, EGFR) .

Assay Protocol : Use ADP-Glo™ kinase assays with ATP concentrations near KmK_m. Include positive controls (e.g., staurosporine) .

Data Validation : Confirm hits via SPR (surface plasmon resonance) for binding affinity (reported as KdK_d) .

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